molecular formula C16H23N B2810389 1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287274-50-2

1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B2810389
CAS No.: 2287274-50-2
M. Wt: 229.367
InChI Key: BTOKWPLZVWJLBU-UHFFFAOYSA-N
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Description

1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a synthetic organic compound with the molecular formula C16H23N. This compound is characterized by its unique bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. The presence of the 3,5-dimethylphenyl group and the N-methylmethanamine moiety further contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bicyclo[1.1.1]pentane Core: This step involves the cyclization of suitable precursors under high-pressure conditions to form the strained bicyclo[1.1.1]pentane ring.

    Attachment of the 3,5-Dimethylphenyl Group:

    Introduction of the N-Methylmethanamine Moiety: Finally, the N-methylmethanamine group is introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound. The 3,5-dimethylphenyl group and N-methylmethanamine moiety contribute to its overall pharmacological profile by modulating its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

  • **1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
  • **1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]amine

Uniqueness

1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is unique due to its combination of the bicyclo[1.1.1]pentane core with the 3,5-dimethylphenyl and N-methylmethanamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-12-4-13(2)6-14(5-12)7-15-8-16(9-15,10-15)11-17-3/h4-6,17H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOKWPLZVWJLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC23CC(C2)(C3)CNC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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